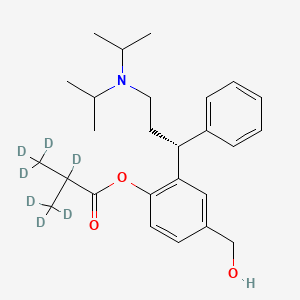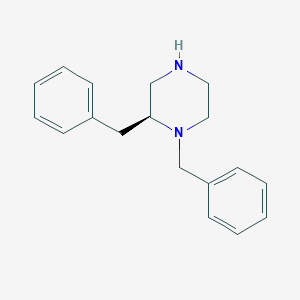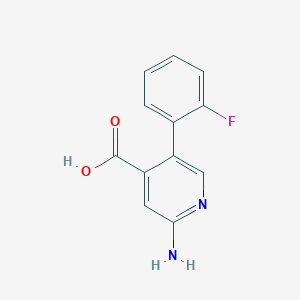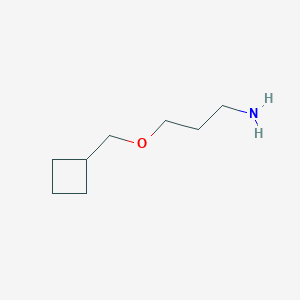![molecular formula C11H12O4 B13447526 [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol: is an organic compound with the molecular formula C11H12O4 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a 1,3-dioxaindan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol typically involves the following steps:
Formation of the 1,3-Dioxaindan Ring: This can be achieved through the reaction of a suitable diol with a dihalide under acidic conditions to form the 1,3-dioxaindan ring.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the Methanol Moiety: The final step involves the attachment of the methanol group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]amine: Similar structure but with an amine group instead of methanol.
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness
The uniqueness of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol lies in its specific combination of functional groups and ring systems, which confer distinct reactivity and potential applications. Its methanol moiety allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
[1-(1,3-benzodioxol-5-yloxy)cyclopropyl]methanol |
InChI |
InChI=1S/C11H12O4/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2 |
Clave InChI |
WPEGFLIOMXBAKK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)OC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


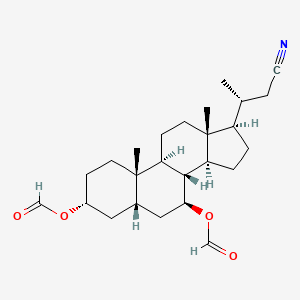

![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
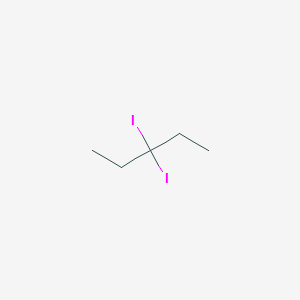
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
